molecular formula C12H11F3O4S B3330592 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate CAS No. 724707-85-1

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No. B3330592
CAS RN: 724707-85-1
M. Wt: 308.28 g/mol
InChI Key: NFDMYSLNTNONFR-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H11F3O4S . It is also known as 7-MeO-DHN-TfO.


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, a substituted benzene was synthesized with succinic anhydride with the aid of Friedel–Crafts reaction, hydrazine hydrate discount, and dehydration condensation to generate an intermediate . This intermediate was then treated with methanol/AgBF to give the corresponding 7-azido-7-methoxy derivative and then hydrogenation gave the final product .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can be analyzed using various techniques. For example, the six-membered ketone ring fused to the 7-meth-oxy benzene ring adopts a slightly distorted envelope configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate include its molecular formula (C12H11F3O4S) and molecular weight .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel oximes of 2‐Aryl‐6‐methoxy‐3,4‐dihydronaphthalene, evaluated as inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an important enzyme in steroid synthesis. This indicates its potential in the development of nonsteroidal inhibitors for medical applications (Zhuang & Hartmann, 1998).

Pharmaceutical Research

Research has shown its use in creating compounds with antiestrogenic activity. This involves complex chemical processes like acylation, Grignard reactions, and etherification, showcasing its versatility in synthesizing compounds with potential pharmaceutical applications (Jones et al., 1979).

Electrochemical Applications

A study highlights its role in the enantioselective electrochemical oxidation of enol acetates, resulting in improved enantioselectivity for certain chemical reactions. This application is significant in the field of chiral chemistry, which is essential in pharmaceutical synthesis (Maekawa et al., 2003).

properties

IUPAC Name

(7-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4S/c1-18-9-6-5-8-3-2-4-11(10(8)7-9)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMYSLNTNONFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2OS(=O)(=O)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 3
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7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
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7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 5
7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 6
7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

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